molecular formula C10H9F2IO2 B13564873 Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate

Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate

Cat. No.: B13564873
M. Wt: 326.08 g/mol
InChI Key: DORXACFJNYJLMS-UHFFFAOYSA-N
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Description

Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a difluoroethyl group, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate typically involves the esterification of 4-(1,1-difluoroethyl)-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The difluoroethyl group can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include compounds where the iodine atom is replaced by other functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: Products include alcohols derived from the reduction of the ester group.

Scientific Research Applications

Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,1-difluoroethyl)benzoate
  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine

Uniqueness

Methyl 4-(1,1-difluoroethyl)-2-iodobenzoate is unique due to the presence of both the difluoroethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9F2IO2

Molecular Weight

326.08 g/mol

IUPAC Name

methyl 4-(1,1-difluoroethyl)-2-iodobenzoate

InChI

InChI=1S/C10H9F2IO2/c1-10(11,12)6-3-4-7(8(13)5-6)9(14)15-2/h3-5H,1-2H3

InChI Key

DORXACFJNYJLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)OC)I)(F)F

Origin of Product

United States

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